molecular formula C12H15Cl2N5O B1669191 Clociguanil CAS No. 3378-93-6

Clociguanil

Cat. No.: B1669191
CAS No.: 3378-93-6
M. Wt: 316.18 g/mol
InChI Key: XDTNOYLBDDCJSK-UHFFFAOYSA-N
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Description

Clociguanil is an antimalarial compound, a derivative of N-benzyloxydihydrotriazine, developed by Beecham Pharmaceuticals. It is known for its role as a dihydrofolate reductase inhibitor, which is crucial in the treatment of malaria. This compound has shown marked potentiation with selected sulphonamides against both sensitive and resistant strains of Plasmodium .

Preparation Methods

This intermediate is then condensed with acetone to form clociguanil . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment to handle larger quantities of reactants and products.

Chemical Reactions Analysis

Clociguanil undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Clociguanil has been extensively studied for its antimalarial properties. It has been shown to be effective in combination with sulphonamides against Plasmodium strains, including those resistant to other antimalarial drugs . Its role as a dihydrofolate reductase inhibitor makes it a valuable tool in studying the folate pathway in Plasmodium and other organisms.

In addition to its use in malaria research, this compound has potential applications in other areas of biology and medicine. For example, its ability to inhibit dihydrofolate reductase could make it useful in cancer research, where similar inhibitors are used to target rapidly dividing cells.

Mechanism of Action

Clociguanil exerts its effects by inhibiting the enzyme dihydrofolate reductase in Plasmodium. This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. By inhibiting dihydrofolate reductase, this compound disrupts the folate pathway, leading to the death of the parasite .

The molecular targets of this compound include the active site of dihydrofolate reductase, where it binds and prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition is crucial for its antimalarial activity.

Comparison with Similar Compounds

Clociguanil is similar to other dihydrofolate reductase inhibitors, such as cycloguanil and pyrimethamine. it has unique properties that distinguish it from these compounds. For example, this compound has a different chemical structure, with a methylene-oxy linker between the triazine and phenyl rings, which may contribute to its distinct biological activity .

Similar compounds include:

    Cycloguanil: Another dihydrofolate reductase inhibitor with a similar mechanism of action but different chemical structure.

    Pyrimethamine: A well-known antimalarial drug that also inhibits dihydrofolate reductase but has different pharmacokinetic properties.

This compound’s unique structure and its ability to potentiate the effects of sulphonamides make it a valuable compound in the fight against malaria and in scientific research.

Properties

CAS No.

3378-93-6

Molecular Formula

C12H15Cl2N5O

Molecular Weight

316.18 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H15Cl2N5O/c1-12(2)18-10(15)17-11(16)19(12)20-6-7-3-4-8(13)9(14)5-7/h3-5H,6H2,1-2H3,(H4,15,16,17,18)

InChI Key

XDTNOYLBDDCJSK-UHFFFAOYSA-N

SMILES

CC1(N=C(N=C(N1OCC2=CC(=C(C=C2)Cl)Cl)N)N)C

Canonical SMILES

CC1(N=C(N=C(N1OCC2=CC(=C(C=C2)Cl)Cl)N)N)C

Appearance

Solid powder

3378-93-6

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

22242-55-3 (mono-hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRL 50216
clociguanil
clociguanil monohydrochloride
WR38839

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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